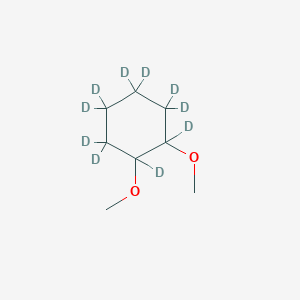

1,2-Dimethoxybenzene-D10

Description

Significance of Deuterium (B1214612) Isotope Labeling in Chemical Investigations

Deuterium isotope labeling is a powerful technique in which hydrogen atoms in a molecule are substituted with deuterium, a stable isotope of hydrogen. musechem.com This substitution is invaluable in scientific research for several reasons. While chemically similar to hydrogen, deuterium possesses a greater mass, which can lead to a phenomenon known as the kinetic isotope effect. This effect can enhance the metabolic stability of a compound. musechem.com

The unique mass of deuterium also allows researchers to trace the movement of atoms and monitor reaction pathways with high precision. synmr.in This is particularly useful in mechanistic and kinetic studies, drug metabolism and pharmacokinetics (DMPK) research, and for improving the specificity of mass spectrometry analyses. symeres.com Deuterium-labeled compounds can serve as internal standards in mass spectrometry, enabling precise quantification of substances in complex biological samples. musechem.com Furthermore, deuterium labeling is instrumental in structural analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure of molecules. clearsynth.com

Overview of 1,2-Dimethoxybenzene (B1683551) as a Model Aromatic System in Research

1,2-Dimethoxybenzene, also known as veratrole, is an organic compound with the formula C₆H₄(OCH₃)₂. chemicalbook.comguidechem.com It is a colorless liquid or solid with a pleasant odor and is found naturally in some plants, where it acts as an insect attractant. guidechem.comnih.govwikipedia.org Its biosynthesis involves the methylation of guaiacol (B22219). wikipedia.org

In chemical research, 1,2-dimethoxybenzene serves as a valuable building block for the organic synthesis of other aromatic compounds. guidechem.comwikipedia.org Its two methoxy (B1213986) groups make the benzene (B151609) ring electron-rich, facilitating electrophilic aromatic substitution reactions. solubilityofthings.comscirp.org This reactivity makes it a useful intermediate in the production of fragrances and pharmaceuticals. solubilityofthings.com For instance, it is a key intermediate in the synthesis of the fungicide enoxymorpholine and can be used to synthesize drugs like isoboride and tetrahydropalmatine. chemicalbook.com

Research Rationale for Investigating 1,2-Dimethoxybenzene-D10 within Deuterated Aromatic Studies

This compound is the deuterated form of 1,2-dimethoxybenzene. invivochem.com In this labeled analogue, the hydrogen atoms have been replaced with deuterium. lookchem.com The primary rationale for investigating this specific compound lies in its utility as a tool in various research applications.

The deuterium labeling in this compound makes it a crucial component in pharmaceutical research and development. guidechem.com The substitution of hydrogen with deuterium can affect a drug's pharmacokinetic and metabolic properties. invivochem.com Therefore, studying deuterated compounds like this helps researchers understand these potential impacts. It is also used in the study of cytochrome P-450, which can demethylate veratrole. medchemexpress.com

Interactive Data Tables

Physicochemical Properties of 1,2-Dimethoxybenzene

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Melting Point | 22-23 °C |

| Boiling Point | 206-207 °C |

| Density | ~1.084 g/mL at 25°C |

| Solubility in Water | Slightly soluble |

| LogP | ~1.6-2.22 |

Data sourced from multiple references. chemicalbook.comguidechem.comnih.gov

Properties of this compound

| Property | Value |

| CAS Number | 362049-43-2 |

| Molecular Formula | C₈D₁₀O₂ |

| Purity | 99% atom D |

| Appearance | Colorless liquid |

Data sourced from multiple references. lookchem.comguidechem.comlgcstandards.com

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,6-decadeuterio-5,6-dimethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D2,6D2,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGBGTJQKZSUTQ-UPEVGZBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])OC)([2H])OC)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Site Specific Deuterium Incorporation

Advanced Deuterium (B1214612) Exchange Reactions in Aromatic Systems

Hydrogen-deuterium exchange (HDX) reactions represent an efficient strategy for deuterium labeling, wherein protium (B1232500) atoms on a molecule are directly replaced by deuterium. mdpi.com This approach is valuable for the late-stage deuteration of complex molecules.

Catalytic H/D exchange is a powerful technique for introducing deuterium into aromatic rings. Various transition metals, including rhodium, platinum, and palladium, are effective catalysts for this transformation. nih.govsemanticscholar.org These reactions are often activated by reagents like sodium borodeuteride (NaBD₄) and use deuterium oxide (D₂O) as the deuterium source. nih.govsemanticscholar.org The combination of a metal catalyst with an activator facilitates the cleavage of stable aromatic C-H bonds and their replacement with C-D bonds. For instance, mixtures of Pd/C and Pt/C catalysts have demonstrated a synergistic effect, leading to even higher levels of deuterium incorporation. nih.gov Acid-catalyzed exchange, using strong deuterated acids like deuterated trifluoroacetic acid (CF₃COOD), provides a metal-free alternative for deuterating various aromatic compounds, including amines and amides. nih.govresearchgate.net

Palladium catalysis is a particularly robust and versatile tool for the deuteration of arenes. researchgate.net Modern methods utilize palladium catalysts in conjunction with specialized ligands to achieve non-directed, late-stage C-H activation and deuteration. researchgate.netacs.org This approach does not require a directing group on the substrate to guide the catalyst to a specific C-H bond, allowing for broader deuteration across the aromatic ring. The process typically involves a reversible C-H activation step, enabling high degrees of deuterium incorporation with excellent functional group tolerance. acs.org These reactions are effectively carried out using D₂O as the deuterium source, highlighting the method's practicality and cost-effectiveness. researchgate.net This strategy is suitable for labeling complex, pharmaceutically relevant molecules. acs.org

Table 1: Comparison of Selected Catalytic Systems for Aromatic H-D Exchange

| Catalyst System | Deuterium Source | Key Features |

|---|---|---|

| Pd/C or RhCl₃ activated by NaBD₄ | D₂O | Safe and user-friendly conditions; provides high deuterium incorporation into various aromatic substrates. nih.govsemanticscholar.org |

| Cationic Rh(III) | D₂O | Effective for ortho-deuteration of aromatic compounds bearing acidic directing groups; D₂O can be used as both source and solvent. acs.orgresearchgate.net |

| Palladium with N,N-bidentate ligands | D₂O | Enables non-directed, late-stage deuteration with high functional group tolerance and high isotopic incorporation. researchgate.netacs.org |

| CF₃COOD (metal-free) | CF₃COOD | Acts as both catalyst and deuterium source; effective for aromatic amines and amides without requiring a metal catalyst. nih.govresearchgate.net |

Deuterium oxide (D₂O), or heavy water, is the most common, cost-effective, and environmentally benign source of deuterium for isotopic labeling reactions. researchgate.netresearchgate.net It is widely employed in various catalytic systems, including those based on palladium, rhodium, and platinum. nih.govresearchgate.netacs.org In many protocols, D₂O serves not only as the deuterium donor but also as the reaction solvent, simplifying the experimental setup. acs.orgresearchgate.net The use of D₂O at elevated temperatures and pressures (near- or supercritical conditions) can enhance deuteration efficiency even without a catalyst, as the autoionization of D₂O provides catalytically active D⁺ and OD⁻ ions. researchgate.net Its accessibility and compatibility with numerous catalytic cycles make it a cornerstone of modern deuteration chemistry. researchgate.net

Total Synthesis Approaches for Deuterated 1,2-Dimethoxybenzene (B1683551) Derivatives

Total synthesis offers an alternative pathway to deuterated compounds, providing precise control over the location and extent of isotopic labeling by constructing the molecule from deuterated building blocks.

The synthesis of 1,2-Dimethoxybenzene (also known as veratrole) is well-established, with common industrial methods starting from catechol (pyrocatechol) or guaiacol (B22219). guidechem.comchemicalbook.com The catechol method, which involves the dimethylation of catechol, is particularly amenable to adaptation for producing deuterated analogues. chemicalbook.comgoogle.com To synthesize 1,2-Dimethoxybenzene-D10, a fully deuterated version, one would start with a deuterated catechol precursor (catechol-d₆) and employ a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate.

A typical synthetic route could involve the reaction of catechol with a strong base like sodium hydroxide or potassium hydroxide in an autoclave, followed by the addition of a deuterated methylating reagent. google.com By using deuterated starting materials and reagents, the deuterium atoms are incorporated into the molecular framework from the ground up, ensuring complete and site-specific labeling of both the aromatic ring and the methoxy (B1213986) groups.

Table 2: Key Reagents for Synthesis of this compound via Catechol Route

| Reagent Role | Non-Deuterated Form | Deuterated Form for D10 Synthesis | Purpose |

|---|---|---|---|

| Aromatic Precursor | Catechol (C₆H₄(OH)₂) | Catechol-d₆ (C₆D₄(OD)₂) | Forms the deuterated benzene (B151609) ring. |

| Methylating Agent | Methyl Chloride (CH₃Cl) or Methyl Iodide (CH₃I) | Methyl-d₃ Chloride (CD₃Cl) or Methyl-d₃ Iodide (CD₃I) | Adds the two deuterated methoxy groups. |

| Base | Sodium Hydroxide (NaOH) | Sodium Deuteroxide (NaOD) | Deprotonates the hydroxyl groups to facilitate methylation. |

| Solvent | Water (H₂O) | Deuterium Oxide (D₂O) | Provides the reaction medium and prevents isotopic dilution. |

Achieving high isotopic purity is a critical goal in the synthesis of deuterated compounds. nih.gov Isotopic purity refers to the percentage of molecules in a sample that contain the desired number of deuterium atoms. In total synthesis, purity is maximized by using starting materials and reagents with the highest possible deuterium enrichment. For H/D exchange reactions, optimization involves adjusting parameters such as the catalyst, temperature, and reaction time to drive the exchange to completion. researchgate.net Analytical techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for quantifying isotopic purity and confirming the structural integrity of the final product. nih.govrsc.org

Regioselectivity, or the control of which specific sites on a molecule are deuterated, is another key consideration. While less of a concern for producing a fully deuterated compound like this compound, it is crucial for preparing partially or selectively labeled derivatives. Regioselectivity in H/D exchange reactions is often governed by the electronic properties of the aromatic ring or the use of directing groups that steer the catalyst to specific C-H bonds, such as the ortho-deuteration of benzoic acids. researchgate.net In contrast, photoexcitation has been shown to alter the basicity of aromatic compounds, enabling deuteration at positions that are typically inaccessible through ground-state catalytic methods. nih.gov

High Resolution Spectroscopic Characterization and Elucidation of Deuterated Aromatic Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Research

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of deuterated compounds, various NMR methods are employed to confirm the position and extent of deuterium incorporation, as well as to analyze the structural and conformational consequences of isotopic substitution.

Deuterium (2H) NMR for Positional Isotope Tracing and Mechanistic Pathways

Deuterium (2H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. Although it has a similar chemical shift range to proton (1H) NMR, its resolution is inherently lower due to the smaller magnetic dipole moment of the deuteron. wikipedia.org However, for highly deuterated compounds like 1,2-Dimethoxybenzene-D10, 2H NMR is an invaluable tool. Its primary application is to verify the success of deuteration reactions and to quantify the isotopic enrichment at specific sites. wikipedia.orgyoutube.com

In the 2H NMR spectrum of this compound, two distinct signals would be expected:

One resonance corresponding to the four deuterium atoms on the aromatic ring.

A second resonance for the six deuterium atoms of the two methoxy (B1213986) groups.

Proton (1H) and Carbon (13C) NMR Spectroscopy for Structural and Conformational Analysis of Deuterated Analogs

The analysis of deuterated compounds using 1H and 13C NMR spectroscopy relies on observing the effects of deuterium substitution on the spectra.

Proton (1H) NMR: For a highly deuterated compound such as this compound (with an isotopic purity of >98%), conventional 1H NMR is of limited use for structural confirmation due to the very low intensity of residual proton signals. The primary utility of 1H NMR in this context is to detect and quantify any remaining, non-deuterated impurities or the small percentage of partially deuterated isotopologues. The disappearance or significant reduction in the intensity of signals corresponding to the aromatic and methoxy protons, when compared to the spectrum of standard 1,2-Dimethoxybenzene (B1683551), serves as strong evidence of successful deuteration. wikipedia.org

Carbon (13C) NMR: 13C NMR spectroscopy provides highly specific structural information. When a carbon atom is bonded to deuterium instead of hydrogen, its resonance is affected in two main ways:

Isotope Shift: The resonance of the deuterated carbon shifts slightly, typically to a higher field (lower ppm).

Spin-Spin Coupling: The spin-1 nucleus of deuterium couples to the 13C nucleus, splitting the carbon signal into a multiplet. The multiplicity follows the 2nI+1 rule, where n is the number of deuterium atoms and I is the spin (I=1 for D).

For this compound, this results in characteristic splitting patterns that confirm the location of the deuterium atoms. A carbon atom in a C-D moiety appears as a 1:1:1 triplet, while a -CD3 group appears as a 1:3:6:7:6:3:1 septet. blogspot.com These complex splitting patterns, combined with a decrease in signal intensity due to the loss of the Nuclear Overhauser Effect (NOE) from protons, can make the deuterated carbon signals appear to "disappear" from a standard spectrum, a phenomenon that is useful for assigning ambiguous peaks in complex molecules. olemiss.edu

| Carbon Position | 1,2-Dimethoxybenzene (Unlabeled) Signal | This compound Signal |

|---|---|---|

| C1, C2 (ipso-carbons) | Singlet (~149 ppm) | 1:1:1 Triplet (shifted upfield) |

| C3, C6 | Singlet (~112 ppm) | 1:1:1 Triplet (shifted upfield) |

| C4, C5 | Singlet (~121 ppm) | 1:1:1 Triplet (shifted upfield) |

| -OCH3 / -OCD3 | Singlet (~56 ppm) | 1:3:6:7:6:3:1 Septet (shifted upfield) |

Advanced NMR Techniques for Deuterated Compound Characterization

While 1D NMR provides fundamental data, advanced 2D NMR techniques are often required for the complete characterization of complex molecules. researchgate.net For deuterated compounds, techniques such as 2D Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which correlate the chemical shifts of different nuclei (e.g., 1H-13C or 1H-15N), are adapted. In the case of this compound, the near-complete absence of protons makes standard proton-detected experiments impractical.

However, specialized techniques can be employed:

13C-2H Correlation Spectroscopy: This experiment directly observes the correlation between coupled carbon and deuterium nuclei, providing unambiguous confirmation of which carbons are deuterated.

Isotope-Edited NMR: In metabolic studies, isotope-edited experiments can be designed to selectively observe signals from labeled compounds within a complex biological matrix, filtering out signals from unlabeled molecules. nih.gov

Solid-State NMR: 2H solid-state NMR is particularly informative because the quadrupolar splitting of the deuterium signal is highly sensitive to the orientation of the C-D bond, providing detailed insights into molecular dynamics and order in solid materials. wikipedia.org

These advanced methods are essential for complex structural problems and for studying the dynamic behavior of deuterated systems in various environments.

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for the analysis of deuterated compounds, providing precise information on molecular weight, isotopic purity, and fragmentation pathways.

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound, HRMS is used to confirm the molecular formula C8D10O2 by matching the experimentally measured mass with the calculated theoretical mass. rsc.org

Furthermore, HRMS is a primary method for assessing the isotopic purity of a deuterated compound. nih.govresearchgate.net By analyzing the relative abundances of the isotopologue ions (ions that differ only in their isotopic composition), the degree of deuteration can be calculated. rsc.org For this compound, the most abundant ion will be the fully deuterated (D10) species. However, less abundant ions corresponding to species containing nine deuterium and one hydrogen atom (D9), eight deuterium and two hydrogen atoms (D8), and so on, will also be present. The relative intensities of these peaks in the mass spectrum allow for a precise calculation of the isotopic enrichment. nih.gov

| Isotopologue | Formula | Theoretical Mass (Da) |

|---|---|---|

| D10 (Fully Deuterated) | C8D10O2 | 148.1638 |

| D9 | C8HD9O2 | 147.1575 |

| D8 | C8H2D8O2 | 146.1512 |

| D0 (Unlabeled) | C8H10O2 | 138.0681 |

Tandem Mass Spectrometry (MSn) for Fragmentation Mechanism Elucidation of Deuterated Species

Tandem Mass Spectrometry (MS/MS or MSn) is a powerful technique for structural analysis that involves multiple stages of mass analysis. wikipedia.orgnationalmaglab.org In a typical experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed by a second mass spectrometer. biocompare.comyoutube.com

Applying MSn to this compound can elucidate its fragmentation pathways and confirm the positions of the deuterium labels. nih.gov The fragmentation of the deuterated molecular ion [C8D10O2]•+ can be directly compared to that of its unlabeled counterpart, [C8H10O2]•+. Common fragmentation pathways for 1,2-dimethoxybenzene include the loss of a methyl radical (•CH3) and the loss of formaldehyde (CH2O). In the deuterated analog, these losses would correspond to a deuterated methyl radical (•CD3) and deuterated formaldehyde (CD2O). The observed mass shifts of the fragment ions provide definitive evidence of the label's location. For example, the loss of a •CD3 radical from the D10 molecular ion would result in a fragment with a mass 18 units lower, whereas the loss of a •CH3 radical from the unlabeled compound results in a mass loss of 15 units.

| Fragmentation Process | Unlabeled Precursor Ion (m/z 138) | Unlabeled Product Ion (m/z) | Deuterated Precursor Ion (m/z 148) | Deuterated Product Ion (m/z) |

|---|---|---|---|---|

| Loss of methyl radical | [C8H10O2]•+ | [C7H7O2]+ (123) | [C8D10O2]•+ | [C7D7O2]+ (130) |

| Loss of formaldehyde | [C8H10O2]•+ | [C7H8O]•+ (108) | [C8D10O2]•+ | [C7D8O]•+ (116) |

| Loss of CO + methyl radical | [C8H10O2]•+ | [C6H7O]+ (95) | [C8D10O2]•+ | [C6D7O]+ (102) |

This comparative fragmentation analysis is a robust method for confirming the structure of deuterated species and understanding how isotopic substitution influences bond cleavage and rearrangement processes in the gas phase.

Applications of this compound as a Stable Isotope Internal Standard in Quantitative Analysis

In the field of analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), the precision and accuracy of measurements are paramount. clearsynth.com Stable isotope-labeled internal standards are crucial for achieving reliable results, and this compound serves as an exemplary internal standard for the analysis of its non-deuterated counterpart, veratrole, and other structurally similar aromatic compounds. clearsynth.comscioninstruments.com The use of deuterated compounds like this compound is a cornerstone of the isotope dilution mass spectrometry (IDMS) method, which is considered a primary ratio method of measurement capable of producing highly accurate results. nih.govrsc.org

The fundamental principle behind using a deuterated internal standard is that it is chemically and physically almost identical to the analyte of interest. scioninstruments.com However, due to the mass difference between deuterium and protium (B1232500), the deuterated standard can be distinguished from the native analyte by the mass spectrometer. scioninstruments.com This distinction is critical for accurate quantification. clearsynth.com

When this compound is added to a sample in a known quantity before sample preparation and analysis, it experiences the same conditions as the target analyte. This co-elution and similar behavior during extraction, derivatization, and ionization compensate for potential analyte loss during sample workup and for variations in instrument response. clearsynth.comtexilajournal.com One of the most significant advantages is the correction for "matrix effects," where other components in a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. clearsynth.comscioninstruments.com Since the deuterated standard is affected by the matrix in nearly the same way as the non-deuterated analyte, the ratio of their signals remains constant, ensuring accurate quantification. texilajournal.com

This technique finds wide application in various fields, including environmental monitoring for pollutants like polycyclic aromatic hydrocarbons (PAHs) and in bioanalysis for measuring drug metabolites. scioninstruments.comlcms.cz For instance, in the quantitative determination of aromatic hydrocarbons in environmental samples via gas chromatography/mass spectrometry (GC/MS), deuterated compounds such as naphthalene-d8, phenanthrene-d10, and pyrene-d10 are routinely used as surrogates and internal standards to ensure data quality. tdi-bi.com The use of this compound follows the same robust methodology, providing a stable reference point that enhances the reliability and reproducibility of quantitative results. scioninstruments.com

Vibrational Spectroscopy and Isotope Effects on Molecular Dynamics

Vibrational spectroscopy, which includes techniques like Raman and Infrared (IR) spectroscopy, provides detailed information about the molecular structure and dynamics of a compound by probing its vibrational modes. libretexts.orgedurev.in When an atom in a molecule is replaced by one of its isotopes, such as replacing hydrogen with deuterium in 1,2-Dimethoxybenzene, the vibrational frequencies of the molecule are altered. edurev.in This phenomenon, known as the kinetic isotope effect, arises because the vibrational frequency is dependent on the reduced mass of the vibrating atoms. libretexts.orgnih.gov Since deuterium is approximately twice as heavy as hydrogen, its substitution significantly increases the reduced mass of the corresponding chemical bonds, leading to a predictable decrease, or red-shift, in their vibrational frequencies. libretexts.orgillinois.edu This principle is fundamental to the characterization and tracing of deuterated aromatic systems.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is another fundamental technique in vibrational spectroscopy that measures the absorption of infrared radiation by a molecule's specific vibrational modes. The resulting IR spectrum serves as a unique "vibrational fingerprint," allowing for the identification and structural characterization of compounds. pressbooks.puboregonstate.edu

For an aromatic compound like 1,2-Dimethoxybenzene, the IR spectrum shows characteristic absorptions corresponding to aromatic C-H stretching just above 3000 cm⁻¹ and a series of complex ring vibrations (C=C stretching) in the 1450 to 1600 cm⁻¹ region. pressbooks.pub Upon deuteration to form this compound, the spectrum undergoes significant and predictable changes.

The most prominent change is the disappearance of the aromatic C-H stretching bands and the appearance of new C-D stretching bands at a lower frequency, typically in the range of 2200-2300 cm⁻¹. This shift is a direct consequence of the increased mass of deuterium compared to hydrogen. libretexts.org The relationship between vibrational frequency (ν), the force constant of the bond (k), and the reduced mass (μ) is approximately given by the harmonic oscillator model:

ν ∝ √(k/μ)

Since the reduced mass of a C-D bond is greater than that of a C-H bond, its vibrational frequency is lower. libretexts.orgedurev.in Other vibrations involving hydrogen motion, such as C-H out-of-plane bending modes (typically strong in the 690 to 900 cm⁻¹ range for substituted benzenes), will also shift to lower wavenumbers upon deuteration. pressbooks.pub These shifts create a new, distinct vibrational fingerprint for this compound, allowing it to be clearly distinguished from its non-deuterated isotopologue.

| Vibrational Mode | Undeuterated Compound (e.g., 1,2-Dimethoxybenzene) Wavenumber (cm⁻¹) | Deuterated Compound (e.g., this compound) Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H/C-D Stretching | ~3030 pressbooks.pub | ~2200 - 2300 |

| Aromatic Ring C=C Stretching | ~1450 - 1600 pressbooks.pub | Slightly shifted due to coupling with C-D modes. |

| C-H/C-D Out-of-Plane Bending | ~690 - 900 pressbooks.pub | Shifted to lower wavenumbers. |

Spectroscopic Signatures of Deuterium Substitution in Aromatic Compounds

The substitution of hydrogen with deuterium in aromatic compounds gives rise to distinct and predictable spectroscopic signatures, which are a direct result of the isotope effect on molecular vibrations. libretexts.orgnih.gov This effect is most pronounced in vibrational spectroscopy (IR and Raman) but can also be observed in other spectroscopic techniques.

The primary signature of deuteration is the shift of vibrational frequencies involving the substituted atom to lower wavenumbers (a red-shift). libretexts.org This is because the vibrational energy levels of a chemical bond are determined by its force constant and the reduced mass of the atoms involved. edurev.in Isotopic substitution does not significantly alter the electronic structure or the bond force constants, but it does change the mass. nih.gov For C-H bonds in an aromatic ring, replacing hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) nearly doubles the reduced mass of the oscillator. This causes the C-H stretching frequency to decrease by a factor of approximately the square root of 2 (√2 ≈ 1.41). libretexts.org

Consequently, the sharp aromatic C-H stretching bands typically observed around 3030-3100 cm⁻¹ in IR and Raman spectra are absent in fully deuterated aromatic compounds like this compound. pressbooks.pub They are replaced by C-D stretching bands at much lower frequencies, around 2200-2300 cm⁻¹. rsc.org

Beyond the C-H/C-D stretching modes, other vibrations are also affected, albeit to a lesser extent. In-plane and out-of-plane C-H bending modes also shift to lower frequencies. These shifts can alter the complex pattern of absorptions in the "fingerprint region" (below 1600 cm⁻¹) of the IR and Raman spectra. pressbooks.pubbgu.ac.il While the fundamental vibrations of the aromatic carbon skeleton are less affected, coupling between these modes and the C-D vibrations can lead to small but measurable frequency shifts. illinois.edu These collective changes in the vibrational spectrum provide a definitive and unambiguous signature of deuterium substitution in the aromatic ring. libretexts.org

Kinetic and Mechanistic Investigations Using Deuterium Isotope Effects

Theoretical Framework of Kinetic Isotope Effects (KIE)

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE is most significant when the relative mass change is large, as is the case when hydrogen (¹H) is replaced by deuterium (B1214612) (²H), where the mass is doubled. libretexts.org

Influence of Zero-Point Energy Differences on Reaction Rates

The origin of the deuterium kinetic isotope effect lies in the differences in the zero-point vibrational energy (ZPE) of chemical bonds. A chemical bond is not static but vibrates, and even at absolute zero, it possesses a minimum amount of vibrational energy, known as the ZPE. The ZPE is dependent on the reduced mass of the atoms forming the bond; a bond to a heavier isotope like deuterium has a lower vibrational frequency and, consequently, a lower ZPE than the corresponding bond to hydrogen. princeton.edu

For a reaction to occur, a certain amount of energy, the activation energy, must be supplied to break bonds. Since the C-D bond has a lower ZPE than a C-H bond, it requires more energy to reach the transition state where the bond is broken. This results in a higher activation energy for the reaction involving the deuterated compound, leading to a slower reaction rate. This difference in reaction rates between the hydrogen- and deuterium-containing molecules is the kinetic isotope effect. libretexts.org

Distinction Between Primary and Secondary Deuterium Kinetic Isotope Effects

Deuterium kinetic isotope effects are categorized into two main types: primary and secondary, based on the location of the isotopic substitution relative to the bond being broken in the rate-determining step of the reaction.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For the cleavage of a C-H versus a C-D bond, the PKIE (kH/kD) is typically in the range of 2 to 8. libretexts.org The magnitude of the PKIE can provide information about the symmetry of the transition state.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. wikipedia.org SKIEs are generally much smaller than PKIEs, with typical values for kH/kD ranging from 0.7 to 1.5. wikipedia.org They are further classified based on the position of the isotope relative to the reaction center:

α-SKIE: The isotope is attached to the carbon atom undergoing a change in hybridization.

β-SKIE: The isotope is on a carbon atom adjacent to the reacting center.

Despite their smaller magnitude, SKIEs can provide valuable information about changes in hybridization and hyperconjugation at the transition state. princeton.edu

Applications of Deuterium Kinetic Isotope Effects in Reaction Mechanism Studies

The measurement of KIEs is a powerful experimental technique for probing the mechanisms of organic reactions. By comparing the rates of reaction of a substrate and its deuterated analogue, chemists can gain detailed insights into the sequence of events at the molecular level.

Identification of Rate-Determining Steps in Organic Transformations

One of the most common applications of primary kinetic isotope effects is to determine whether a C-H bond is broken in the rate-determining step (RDS) of a reaction. If a significant PKIE (typically kH/kD > 2) is observed, it provides strong evidence that the C-H bond is indeed being cleaved in the slowest step of the reaction. Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond breaking occurs in a fast step, either before or after the RDS. youtube.com For example, in the bromination of acetone, a kH/kD of 7 was observed, indicating that the tautomerization involving C-H bond cleavage is the rate-determining step. libretexts.org

Elucidation of Transition State Structures and Reaction Coordinates

The magnitude of the KIE can also offer insights into the structure of the transition state. For a primary KIE, the maximum effect is typically observed for a transition state in which the hydrogen atom is symmetrically bonded to the donor and acceptor atoms. As the transition state becomes more reactant-like or product-like (i.e., more asymmetric), the KIE is expected to decrease.

Secondary KIEs are particularly useful for probing the structure of the transition state. For instance, an α-SKIE can indicate a change in hybridization at the reaction center. A normal SKIE (kH/kD > 1) is often associated with a change from sp³ to sp² hybridization in the transition state, while an inverse SKIE (kH/kD < 1) can suggest a change from sp² to sp³. wikipedia.org These effects arise from changes in the vibrational frequencies of bending modes at the transition state.

Mechanistic Insights into Electrophilic Aromatic Substitution Reactions of Dimethoxybenzenes

Electrophilic aromatic substitution (EAS) is a cornerstone reaction of aromatic compounds. The general mechanism involves a two-step process: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by the loss of a proton to restore aromaticity.

The study of deuterium KIEs in the EAS reactions of dimethoxybenzenes, such as with 1,2-Dimethoxybenzene-D10, can reveal which of these two steps is rate-determining.

Significant Primary KIE (kH/kD > 1): In some EAS reactions, such as sulfonation and certain instances of iodination and bromination, a significant primary KIE is observed. gla.ac.uk This implies that the second step, the cleavage of the C-H (or C-D) bond from the arenium ion, is the rate-determining step. This situation arises when the initial electrophilic attack is reversible and the subsequent deprotonation is energetically more demanding. The highly activated nature of the 1,2-dimethoxybenzene (B1683551) ring could potentially lead to a more stable arenium ion, making the second step more likely to be rate-limiting under certain conditions.

Inverse Secondary KIE (kH/kD < 1): In cases where the first step is rate-determining, a small inverse secondary KIE (e.g., kH/kD of 0.8-0.9) might be observed. stackexchange.com This is attributed to the change in hybridization of the carbon atom at the site of electrophilic attack from sp² in the reactant to sp³ in the transition state leading to the arenium ion. The C-D bond has a slightly lower bending vibrational frequency, which can lead to a small stabilization of the sp³-hybridized transition state, resulting in a slightly faster reaction for the deuterated compound. echemi.com

The following interactive table illustrates hypothetical KIE values for different EAS reactions on 1,2-dimethoxybenzene and the mechanistic information that could be derived.

| Reaction | Electrophile | Hypothetical kH/kD | Inferred Rate-Determining Step | Mechanistic Implication |

| Nitration | NO₂+ | ~1.05 | Formation of arenium ion | C-H/C-D bond cleavage is not rate-limiting. |

| Sulfonation | SO₃ | ~2.5 | Deprotonation of arenium ion | C-H/C-D bond cleavage is rate-limiting. |

| Bromination | Br₂/FeBr₃ | ~1.1 | Formation of arenium ion | C-H/C-D bond cleavage is not rate-limiting. |

| Friedel-Crafts Acylation | RCO⁺ | ~0.95 | Formation of arenium ion | Inverse secondary KIE suggests sp² to sp³ rehybridization in the transition state. |

These examples demonstrate how the careful measurement of deuterium kinetic isotope effects using a substrate like this compound can provide detailed insights into the nuances of electrophilic aromatic substitution mechanisms, helping to delineate the reaction coordinate and the nature of the rate-determining step.

Studies on Carbon-Carbon and Carbon-Oxygen Bond Cleavage Processes

The thermal decomposition of 1,2-dimethoxybenzene serves as a relevant model for these investigations. Studies on the unimolecular thermal decomposition of this compound have shown that the initial and primary pyrolytic step involves the homolysis of a methoxy (B1213986) bond (a C-O bond) to eliminate a methyl radical. nih.gov This initial C-O bond cleavage is a critical step that initiates a cascade of subsequent reactions.

Following the initial C-O bond scission in 1,2-dimethoxybenzene, the resulting 2-methoxyphenoxy radical can undergo further transformations that may involve both C-O and C-C bond cleavage. For the ortho-isomer, a dominant pathway involves an intramolecular hydrogen transfer, which leads to the formation of o-hydroxybenzaldehyde and phenol. nih.gov This subsequent chemistry underscores the complexity of the degradation process, where the initial C-O bond cleavage facilitates further rearrangements and bond-breaking events.

The study of this compound would provide invaluable data for a more detailed understanding of these mechanisms. By comparing the reaction rates and product distributions of the deuterated compound with its non-deuterated counterpart, researchers could quantify the kinetic isotope effects associated with specific bond cleavages. A primary deuterium KIE (kH/kD > 1) would be expected if a C-D bond is broken in the rate-determining step of a reaction. Conversely, the absence of a significant KIE for a particular pathway would suggest that C-H (or C-D) bond cleavage is not kinetically significant for that step.

Computational Chemistry and Theoretical Modeling of Deuterated 1,2 Dimethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of how the substitution of protium (B1232500) with deuterium (B1214612) alters the electronic landscape and reactivity of 1,2-dimethoxybenzene (B1683551). These ab initio and density functional theory (DFT) methods enable the precise calculation of molecular properties, offering a window into the quantum mechanical world of deuterated isomers. nih.gov

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties and reactivity of molecules. rsc.orgnih.gov It is particularly useful for studying reaction mechanisms by locating and characterizing the transition states that connect reactants to products. For deuterated 1,2-dimethoxybenzene, DFT calculations can elucidate how isotopic substitution affects the potential energy surface of a given reaction.

Researchers employ DFT to calculate the geometries and energies of reactants, products, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy, is a critical determinant of the reaction rate. In the context of 1,2-Dimethoxybenzene-D10, DFT can be used to model reactions such as electrophilic aromatic substitution or demethylation. The calculations would reveal that the C-D bond has a lower zero-point energy than a C-H bond, which typically leads to a higher activation energy for reactions involving the cleavage of a C-D bond. This is a primary contributor to the kinetic isotope effect. researchgate.net

DFT functionals like B3LYP, combined with appropriate basis sets such as Def2-TZVP, provide a balance of accuracy and computational cost for analyzing these systems. nih.gov Such studies can predict how deuteration alters the stability of intermediates and the geometry of transition states, providing a detailed mechanistic picture. researchgate.netnih.gov For instance, in a directed ortho-metalation reaction, the presence of deuterium can significantly suppress the reaction rate at the deuterated site. nih.gov

| Compound | Reaction Pathway | Calculated Ea (kJ/mol) | Transition State C-X Bond Length (Å) |

|---|---|---|---|

| 1,2-Dimethoxybenzene (H) | Aromatic C-H Cleavage | 120.5 | 1.85 |

| 1,2-Dimethoxybenzene-d1 (D) | Aromatic C-D Cleavage | 128.2 | 1.84 |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is crucial for the characterization of deuterated isomers. Methods like DFT can accurately compute NMR chemical shifts, vibrational frequencies (IR spectra), and other spectroscopic properties. nih.govsuperfri.org

For this compound, computational models can predict the ¹³C and ²H NMR spectra. The process involves calculating the isotropic magnetic shielding tensors for each nucleus. nih.gov These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) that can be directly compared with experimental data. nih.gov These predictions are invaluable for assigning peaks in complex spectra and confirming the position of deuterium incorporation.

Similarly, DFT calculations can predict the vibrational spectra (IR and Raman) of deuterated isomers. The substitution of hydrogen with heavier deuterium atoms leads to significant shifts in the vibrational frequencies of the corresponding stretching and bending modes. For example, C-D stretching vibrations appear at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretches (around 2800-3100 cm⁻¹). Computational predictions of these frequency shifts provide a robust method for verifying the deuteration pattern of a synthesized molecule. nih.gov

| Carbon Position | Isotopologue | Predicted δ (ppm) | Experimental δ (ppm) | Isotope Effect (Δδ) |

|---|---|---|---|---|

| C-3 | C₃-H | 111.8 | 112.0 | - |

| C-3 | C₃-D | 111.5 | 111.7 | -0.3 |

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when a hydrogen atom in the reactant is replaced by a deuterium atom. nih.gov This effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a stronger, lower-energy C-D bond. Modeling the KIE provides profound insights into reaction mechanisms, particularly in identifying the rate-determining step.

Computational chemistry allows for the direct calculation of KIEs. By modeling the transition state of a reaction, chemists can calculate the vibrational frequencies for both the deuterated and non-deuterated isotopologues. These frequencies are then used to compute the ZPVEs. The KIE can be predicted by applying transition state theory, often incorporating corrections for quantum mechanical tunneling, which can be significant for hydrogen transfer reactions. For reactions where a C-H bond is broken in the rate-determining step, the KIE (kH/kD) is typically greater than 1, indicating a slower reaction for the deuterated compound. nih.govacs.org Theoretical models have shown that the magnitude of the KIE is sensitive to the geometry of the transition state and the nature of the reaction. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Isotopic Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For a flexible molecule like 1,2-dimethoxybenzene, MD simulations are essential for exploring its conformational landscape—the collection of all possible three-dimensional shapes the molecule can adopt.

By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface and identify stable conformers and the energy barriers between them. When studying this compound, the primary change in the simulation parameters is the increase in mass for the deuterium atoms. This seemingly small change can have noticeable effects on the molecule's dynamics. arxiv.org Deuteration can alter the vibrational amplitudes and frequencies of molecular motions, which may lead to subtle shifts in the preferred conformations or the rates of interconversion between them. temple.edu

Isotopic substitution can influence the average bond lengths and angles observed during a simulation due to changes in vibrational averaging. temple.edu MD simulations can quantify these isotopic effects on the conformational preferences, providing insights into how deuteration might alter the molecule's shape and, consequently, its interactions with its environment or with other molecules. nih.gov

Intermolecular Interactions and Non-Covalent Bonding in Deuterated Systems

Deuteration can modify the strength and nature of non-covalent interactions, which are crucial for molecular recognition, crystal packing, and biological function. researchgate.netnih.gov These interactions include hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org While the electronic structure is largely unchanged under the Born-Oppenheimer approximation, the changes in nuclear quantum effects due to the increased mass of deuterium can influence intermolecular forces. acs.org

The physical basis for these effects lies in the different vibrational properties of deuterated bonds. For example, a C-D bond is slightly shorter and less polarizable than a C-H bond. nih.gov This can lead to weaker van der Waals interactions. In systems capable of hydrogen bonding, replacing the hydrogen with deuterium (e.g., in an O-H---O bond) creates a stronger, shorter covalent O-D bond, which can, in turn, slightly alter the geometry and energy of the non-covalent hydrogen bond itself. nih.govarxiv.org

Computational studies on deuterated aromatic systems have shown that these subtle changes can impact collective properties. For instance, DFT calculations on solid deuterated benzene (B151609) revealed differences in lattice dynamics and intermolecular forces compared to its proteated counterpart. nih.gov For this compound, these modifications to non-covalent interactions could influence its physical properties, such as boiling point and solubility, as well as its interactions in a biological or materials science context. acs.org

| Interaction Type | Effect of C-H to C-D Substitution | Underlying Physical Reason |

|---|---|---|

| Van der Waals (London Dispersion) | Slightly weaker | Lower polarizability and smaller vibrational amplitude of C-D bond. nih.gov |

| Hydrogen Bonding (C-D···O) | Slightly altered strength/geometry | Change in zero-point energy and bond length of the covalent C-D bond. nih.gov |

| π-π Stacking | Minor changes in stacking distance/energy | Subtle modifications to quadrupole moments and dispersion forces. |

Applications in Biofuel and Biomass Conversion Research

Deuterium (B1214612) Labeling for Understanding Lignin (B12514952) Depolymerization Pathways

The structural complexity of lignin, with its array of ether and carbon-carbon linkages, presents a formidable challenge to understanding its depolymerization. Deuterium-labeled compounds, such as 1,2-Dimethoxybenzene-D10, are instrumental in dissecting these complex reaction networks.

Mechanistic Investigations of Lignin Model Compounds Using Deuterated Analogs

Lignin's intricate and irregular structure makes direct analysis of its depolymerization challenging. Consequently, researchers often utilize simpler model compounds that represent the various linkages found within the lignin polymer. 1,2-Dimethoxybenzene (B1683551), also known as veratrole, is a model for the guaiacyl (G) unit, a primary building block of lignin. By replacing the hydrogen atoms with deuterium, as in this compound, researchers can track the fate of specific parts of the molecule during catalytic processes.

These deuterated analogs are employed in mechanistic studies to probe the cleavage of specific bonds. For instance, in hydrodeoxygenation (HDO) reactions, a key process for upgrading biomass-derived oils, deuterium labeling helps to distinguish between different reaction pathways, such as hydrogenolysis (cleavage of C-O or C-C bonds with the addition of hydrogen) and hydrogenation (saturation of the aromatic ring). The position of deuterium atoms in the products provides crucial information about which bonds were broken and formed, and the sequence of these events.

Role of Deuterated Solvents and Deuterium Gas in Catalytic Biomass Conversion

In addition to using deuterated substrates, the reaction environment itself can be isotopically labeled to gain further mechanistic insights. The use of deuterated solvents, such as D₂O or deuterated organic solvents, in conjunction with non-deuterated lignin model compounds, can reveal the extent of hydrogen exchange between the solvent and the substrate or reaction intermediates. This is particularly important in understanding the role of the solvent as a proton or hydrogen donor in catalytic cycles.

Similarly, employing deuterium gas (D₂) in place of hydrogen gas (H₂) in hydroprocessing reactions allows for direct tracing of the hydrogen atoms that are incorporated into the products. By analyzing the distribution of deuterium in the product molecules, researchers can determine the sites of hydrogen addition and gain a deeper understanding of the catalyst's mode of action.

Tracing Reaction Intermediates and Product Formation in Upgrading Processes

The conversion of lignin-derived molecules into biofuels often proceeds through a series of intermediate steps. Identifying these transient species is crucial for optimizing reaction conditions and catalyst design. Deuterium labeling with compounds like this compound facilitates the tracking of reaction pathways and the identification of key intermediates.

For example, in the HDO of guaiacol (B22219) (a closely related lignin model compound), several reaction pathways are possible, leading to products such as phenol, catechol, benzene (B151609), and cyclohexane. By using a deuterated starting material, the distribution of deuterium in the various products can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This distribution serves as a fingerprint for the specific reaction pathways that were active, allowing researchers to map the transformation of the initial reactant into the final products.

Studies on the Selectivity of Catalyst Systems in Deuterium-Traced Reactions

The development of highly selective catalysts is a primary goal in biomass conversion research, as it allows for the targeted production of desired chemicals. Deuterium-traced reactions are invaluable for assessing and understanding the selectivity of different catalyst systems.

By performing reactions with deuterated model compounds like this compound over various catalysts, researchers can compare the product distributions and the patterns of deuterium incorporation. This information reveals how different catalyst formulations influence the reaction pathways. For instance, one catalyst might favor the cleavage of the methoxy (B1213986) group (demethoxylation), while another might promote the hydrogenation of the aromatic ring. These insights are critical for designing catalysts with improved selectivity towards the production of high-value aromatic chemicals or hydrocarbon fuel precursors.

The table below summarizes findings from hypothetical studies on the hydrodeoxygenation of this compound with different catalysts, illustrating how deuterium labeling can elucidate catalyst selectivity.

| Catalyst | Major Products | Deuterium Distribution | Inferred Selectivity |

| Catalyst A (e.g., Supported Noble Metal) | Benzene-d6, Cyclohexane-d12 | Deuterium retained on the aromatic ring or fully incorporated in the saturated ring. | High selectivity towards hydrodeoxygenation and subsequent hydrogenation. |

| Catalyst B (e.g., Transition Metal Sulfide) | Phenol-d5, Catechol-d4 | Deuterium loss from one or both methoxy groups, with the aromatic ring largely intact. | High selectivity towards demethoxylation and demethylation. |

| Catalyst C (e.g., Solid Acid) | Phenol-d5, Methylphenols-d7 | Deuterium scrambling and redistribution, indicating C-C bond cleavage and rearrangement reactions. | Promotes cracking and isomerization reactions in addition to deoxygenation. |

These types of studies, enabled by the use of deuterated lignin model compounds, are essential for the rational design of next-generation catalysts for the efficient and selective conversion of biomass into sustainable fuels and chemicals.

Environmental Tracing and Biological Metabolism Studies

Stable Isotope-Assisted Metabolomics (SIAM) in Environmental Pollutant Biotransformation

Stable Isotope-Assisted Metabolomics (SIAM) is a powerful technique that utilizes compounds labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), to trace metabolic pathways. semanticscholar.orgmdpi.com When a deuterated substrate like 1,2-Dimethoxybenzene-D10 is introduced into a biological system, its metabolic products will also contain deuterium. nih.gov This isotopic signature allows for the clear distinction between metabolites derived from the specific substrate and the background metabolome using high-resolution mass spectrometry. nih.govnih.gov This approach is instrumental in identifying both known and previously unknown biotransformation products of xenobiotics, which are foreign substances to an organism. nih.govnih.gov

The use of deuterated aromatic compounds is crucial for elucidating the complex degradation pathways of environmental pollutants. researchgate.net Bacteria have evolved diverse metabolic routes to break down aromatic hydrocarbons, which are often persistent environmental pollutants. nih.govmdpi.com These pathways typically involve an initial destabilization of the aromatic ring followed by ring cleavage and subsequent metabolism into central cellular metabolites. nih.gov

By introducing this compound into a microbial culture or environmental sample, researchers can track the appearance of deuterated intermediates over time. This process allows for the reconstruction of the degradation sequence. For example, the identification of deuterated catechols or other ring-fission products would provide direct evidence of specific enzymatic actions and pathway intermediates. This method helps to distinguish between different potential degradation routes, such as ortho- or meta-cleavage pathways, providing a detailed understanding of the biotransformation process under various environmental conditions (e.g., aerobic, anoxic, anaerobic). researchgate.nettudelft.nl

Deuterated substrates are highly effective in studying the functions of specific microorganisms within complex communities, such as those found in soil or the human gut. nih.govnih.gov Techniques like Raman-deuterium isotope probing (Raman-DIP) can identify the metabolic activity of individual bacterial cells. nih.gov When a microbial community is fed a deuterated substrate like this compound, the microorganisms that actively consume and metabolize the compound will incorporate the deuterium into their cellular biomass (e.g., proteins, lipids). nih.gov

This incorporation creates a detectable signal, such as the carbon-deuterium (C-D) band in Raman spectroscopy, which acts as a marker for metabolic activity. nih.gov By analyzing single cells, it becomes possible to identify the specific species or strains responsible for the degradation of the aromatic pollutant. This approach provides invaluable insights into the functional roles of different microbes in bioremediation and the intricate metabolic interactions within a microbial ecosystem. nih.gov

Deuterium Metabolic Imaging (DMI) for In Vivo Metabolic Flux Analysis

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive imaging technique that uses magnetic resonance imaging (MRI) to map the spatial distribution of metabolic processes in living organisms. yale.eduresearchgate.net The technique involves administering a substrate labeled with deuterium and then detecting the signals from both the substrate and its downstream metabolic products using ²H MR spectroscopy. isotope.combruker.com Due to the very low natural abundance of deuterium (approximately 0.01%), there is minimal background signal, which allows for clear detection of the labeled compounds. nih.gov

DMI has shown significant potential in visualizing metabolic activity in both healthy and diseased states. bruker.comnih.gov A primary application is in oncology, where DMI can visualize the "Warburg effect," a metabolic hallmark of many cancer cells that exhibit high rates of glycolysis. researchgate.netnih.gov By using deuterated glucose ([6,6′-²H₂]-glucose), researchers can map the conversion of glucose to lactate (B86563) in tumors, providing insights into tumor biology and response to therapy. researchgate.netnih.gov

While much of the current research focuses on deuterated glucose, acetate, and other endogenous molecules, the principles of DMI can be extended to xenobiotic compounds. bohrium.comnih.gov The administration of this compound could, in theory, allow for the in vivo tracking of its uptake, distribution, and metabolism in specific organs like the liver, where detoxification of aromatic compounds primarily occurs. This would provide a non-invasive way to study the pharmacokinetics and metabolic fate of such compounds within a living organism. nih.gov

The clinical translation and research application of DMI are continually being improved through methodological advancements. bruker.comnih.gov A major challenge for DMI is achieving high spatial resolution, as the signals from deuterated compounds are inherently weak. nih.govnih.gov Researchers are addressing this by developing DMI for use with ultra-high field MRI scanners (e.g., 7T and higher), which significantly boosts the signal-to-noise ratio and spectral resolution. mpg.denottingham.ac.uk

Furthermore, new MR pulse sequences and signal processing techniques are being developed to enhance sensitivity and reduce acquisition time. mpg.de These innovations are critical for improving the quality of 3D metabolic maps and enabling dynamic imaging, which can measure the rates of metabolic reactions (fluxes) in real time. yale.edu Such advancements will broaden the applicability of DMI to a wider range of deuterated molecules, including environmental compounds like this compound, facilitating more detailed studies of xenobiotic metabolism in vivo. nih.gov

Development of Deuterated Aromatic Compounds as Environmental Tracers

Deuterated aromatic compounds have been successfully developed and utilized as powerful tracers to study the fate and transport of pollutants in the environment, particularly in groundwater systems. osti.govproquest.com These labeled compounds allow researchers to differentiate between the physical processes of transport (e.g., advection and dispersion) and the biogeochemical processes of transformation (e.g., biodegradation and sorption). proquest.com Because the deuterated tracer has nearly identical physical properties to its non-deuterated counterpart, it moves through the environment in the same way, but its isotopic label makes it distinguishable during analysis.

A landmark study demonstrated this application by injecting a mixture of deuterated aromatic hydrocarbons (benzene-d6, toluene-d8, p-xylene-d10, and naphthalene-d8) along with a conservative tracer (bromide) into a contaminated aquifer. proquest.com By monitoring the movement and concentration of these compounds over time, the researchers could quantify key environmental processes. The study found that, unlike benzene (B151609), the other aromatic compounds underwent significant biodegradation under the site's anoxic conditions. osti.govproquest.com The use of deuterated tracers was essential for calculating in-situ biodegradation rates and determining the half-lives of the pollutants. proquest.com This approach provides highly reliable data for modeling contaminant plumes and designing effective bioremediation strategies. osti.gov

The following table summarizes key findings from a natural gradient groundwater tracer test using deuterated aromatic compounds, illustrating their utility in quantifying environmental processes.

| Tracer Compound | Retardation Factor (R) | Percent Recovered | First-Order Degradation Half-Life (days) |

| Bromide | 1.0 | 68% | N/A (Conservative) |

| Benzene-d6 | 1.0 | 69% | > 200 |

| Toluene-d8 | 1.1 | 48% | 85 |

| p-Xylene-d10 | 1.2 | 56% | 110 |

| Naphthalene-d8 | 2.5 | 15% | 45 |

This table is based on data from a field study using deuterated aromatic hydrocarbons to monitor in situ biodegradation and retardation. proquest.com

Emerging Research Frontiers and Methodological Advancements

Integration of Multi-Spectroscopic and Multi-Computational Approaches for Deuterated Compounds

The comprehensive characterization of deuterated compounds necessitates a synergistic approach that combines multiple spectroscopic techniques with advanced computational methods. This integration allows for a more complete understanding of the subtle structural and dynamic effects of isotopic substitution. Techniques such as hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) provide valuable data on the solvent accessibility and dynamics of molecules, while computational spectroscopy offers a theoretical framework for interpreting these experimental results. researchgate.net

The development of virtual multifrequency spectrometers (VMS) represents a significant step forward in this integrated approach. google.com These platforms allow for the simulation of various types of molecular spectra, providing a powerful tool for predicting and analyzing the spectroscopic properties of deuterated compounds. google.com By combining experimental data from techniques like Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy with computational models, researchers can gain detailed insights into the vibrational modes and chemical environments within a molecule. For instance, density functional theory (DFT) calculations can be used to predict the vibrational frequencies of deuterated molecules, which can then be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and provide a more detailed assignment of the observed spectral bands. nih.gov

This multi-faceted approach is crucial for understanding the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium alters reaction rates. By combining experimental kinetic data with computational modeling of reaction pathways, scientists can elucidate the mechanisms by which deuteration impacts chemical reactivity.

Development of Novel and Cost-Effective Deuteration Strategies

The broader application of deuterated compounds has been historically limited by the cost and complexity of their synthesis. However, recent advancements in deuteration chemistry are addressing these challenges, with a focus on developing more efficient, selective, and economically viable methods. A key trend is the move towards using deuterium oxide (D₂O) as a cheap and readily available deuterium source. acs.org

Several innovative strategies have emerged:

Metal-Free Catalysis: The development of metal-free catalytic systems for hydrogen isotope exchange (HIE) represents a significant advancement. tn-sanso.co.jp For example, triaryl carbenium ions have been shown to mediate HIE in aromatic compounds using D₂O, offering a more sustainable alternative to heavy metal catalysts. tn-sanso.co.jp

Photocatalysis: Visible light-induced photocatalysis is another promising approach. These methods can facilitate deuteration under mild conditions, often with high selectivity. acs.org

Ionic Liquid Catalysis: Ionic liquids have been employed as catalysts for the synthesis of deuterated pharmaceuticals, demonstrating high efficiency in the deuteration of specific hydrogen atoms. scielo.org.mx

Single-Electron Transfer (SET) Reductive Deuteration: This method has been successfully used for the synthesis of α-deuterated primary amines with excellent levels of deuterium incorporation. acs.org

Flow Synthesis: The development of flow synthesis methods, particularly those utilizing microwave technology, is enabling higher throughput and more efficient production of deuterated aromatic compounds. tcichemicals.com

These novel strategies are not only making deuterated compounds more accessible but are also allowing for greater control over the position and degree of deuteration within a molecule.

| Strategy | Key Features | Example Application | Reference |

|---|---|---|---|

| Metal-Free Catalysis | Sustainable, avoids heavy metal contamination | H/D exchange in aromatic compounds using D₂O | tn-sanso.co.jp |

| Photocatalysis | Mild reaction conditions, high selectivity | Deuteroaminomethylation of cyclopropenes | acs.org |

| Ionic Liquid Catalysis | High efficiency for specific deuterations | Deuteration of flunitrazepam | scielo.org.mx |

| SET Reductive Deuteration | Excellent deuterium incorporation | Synthesis of α-deuterated primary amines | acs.org |

| Flow Synthesis | High throughput, efficient heating | Synthesis of deuterated aromatic compounds for OLEDs | tcichemicals.com |

Exploration of 1,2-Dimethoxybenzene-D10 in Advanced Materials Science Applications

The unique properties of deuterated organic compounds are increasingly being exploited in the field of advanced materials science, particularly in optoelectronic applications. The replacement of hydrogen with deuterium can lead to significant improvements in the performance and stability of organic electronic devices. This is primarily due to the stronger and more stable carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

For organic light-emitting diodes (OLEDs), the use of deuterated materials in the emissive layer can lead to:

Enhanced Luminous Efficiency: Deuteration can reduce non-radiative decay pathways, leading to a higher fluorescence quantum yield.

Improved Device Stability and Lifetime: The greater strength of the C-D bond enhances the thermal stability of the organic molecules, leading to a longer operational lifetime for the OLED device.

Higher High-Voltage Stability: Deuterated materials have been shown to withstand higher voltages before degradation. tn-sanso.co.jp

| Property | Effect of Deuteration | Application in Materials Science | Reference |

|---|---|---|---|

| Bond Strength | C-D bond is stronger than C-H bond | Increased thermal stability of organic materials | acs.org |

| Vibrational Frequencies | Lower for C-D bonds | Reduced non-radiative decay in OLEDs | acs.org |

| Fluorescence Quantum Yield | Can be increased | Enhanced light-emitting efficiency in OLEDs | acs.org |

| Device Lifetime | Can be extended | More durable optoelectronic devices | tn-sanso.co.jp |

Challenges and Future Perspectives in Deuterated Chemical Research

Despite the significant progress in the field of deuterated chemical research, several challenges remain. The cost of deuterium enrichment and the development of highly selective and efficient deuteration methods for complex molecules are ongoing areas of research. guidechem.com While new synthetic strategies are emerging, their scalability and applicability to a wide range of substrates need to be further explored.

One of the key challenges lies in the predictability of the effects of deuteration. While the kinetic isotope effect is a well-established principle, its precise impact on the properties of a complex molecule, such as a drug candidate or an organic semiconductor, can be difficult to predict and may require extensive experimental validation. In drug development, for instance, deuteration at a metabolic "soft spot" can slow down metabolism, but it can also lead to "metabolic switching," where the molecule is metabolized through an alternative pathway, potentially negating the intended benefit.

Future research in this field will likely focus on several key areas:

Predictive Modeling: The development of more accurate computational models to predict the effects of deuteration on molecular properties, including pharmacokinetic profiles and material performance.

Catalyst Development: The design of new catalysts that offer even greater selectivity and efficiency for HIE reactions, particularly for the late-stage deuteration of complex molecules.

Expansion of Applications: The exploration of new applications for deuterated compounds beyond pharmaceuticals and materials science, for example, in environmental science as tracers for pollutant tracking.

Sustainable Synthesis: A continued focus on developing greener and more sustainable deuteration methods that minimize waste and energy consumption.

The continued advancement in these areas will be crucial for unlocking the full potential of deuterated compounds and expanding their impact on science and technology.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-Dimethoxybenzene-D10 with high isotopic purity?

Methodological Answer: this compound is synthesized via methylation of catechol using deuterated methylating agents (e.g., deuterated methyl iodide, CD3I) under alkaline conditions. Key steps include:

- Deuterium incorporation : Use excess deuterated reagents (e.g., CD3I) to ensure >98% isotopic purity at methoxy groups and benzene ring positions .

- Purification : Distillation under reduced pressure (e.g., 60–80°C at 10 mmHg) followed by recrystallization in deuterated solvents (e.g., D2O) to remove non-deuterated impurities .

- Validation : Confirm deuteration efficiency via <sup>1</sup>H NMR (absence of methoxy proton signals at δ 3.8–4.0 ppm) and mass spectrometry (MS) (expected molecular ion at m/z 154 for C6D4(OCD3)2) .

Q. How can researchers characterize the isotopic purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- <sup>1</sup>H NMR: Verify absence of residual protons in methoxy groups (δ 3.8–4.0 ppm) and benzene ring (δ 6.8–7.2 ppm).

- <sup>13</sup>C NMR: Confirm deuterium substitution via reduced signal intensity at C-OCD3 (δ 55–60 ppm) and aromatic carbons (δ 110–120 ppm) .

- Mass Spectrometry :

- High-resolution MS (HRMS) should show a molecular ion peak at m/z 154.12 (C8D10O2<sup>+</sup>). Isotopic patterns must align with theoretical deuterium distribution (≥98% D) .

- Isotopic Ratio Analysis :

- Use isotope-ratio mass spectrometry (IRMS) to quantify D/H ratios in methoxy and aromatic positions .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence its reactivity in oxidation or electrophilic substitution reactions?

Methodological Answer:

- Experimental Design :

- Comparative Reactivity Studies : Conduct parallel reactions with deuterated and non-deuterated analogs (e.g., hydroxylation via Fenton’s reagent or nitration).

- Rate Constant Measurement : Use stopped-flow spectroscopy or GC-MS to monitor reaction rates.

- KIE Calculation : Compute KIE = kH/kD for C-D vs. C-H bond cleavage.

- Expected Outcomes :

Q. What strategies resolve discrepancies in deuterium incorporation efficiency reported across studies?

Methodological Answer:

- Root-Cause Analysis :

- Reagent Purity : Verify isotopic purity of starting materials (e.g., CD3I) via <sup>2</sup>H NMR.

- Reaction Conditions : Optimize temperature, pH, and solvent deuteration (e.g., DMSO-d6 vs. H2O) to minimize proton exchange .

- Cross-Validation :

- Combine LC-MS (quantitative deuteration) with <sup>13</sup>C-DEPT NMR (site-specific deuteration) to identify under-deuterated positions .

Q. How can this compound serve as an internal standard for quantifying trace aromatic pollutants in environmental samples?

Methodological Answer:

- Method Validation (ICH M10 Guidelines) :

- Case Study :

- Quantify 1,2-Dimethoxybenzene in riverwater with a limit of detection (LOD) of 0.05 ppb using D10-isotope dilution GC-MS .

Q. What are the implications of isotopic scrambling during long-term storage of this compound?

Methodological Answer:

- Stability Studies :

- Accelerated Degradation : Store samples at 40°C/75% RH for 6 months and monitor deuteration via MS/NMR.

- Mechanistic Insight : Scrambling occurs via acid-catalyzed H/D exchange at methoxy groups.

- Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.